molecular formula C12H22N2O5 B13513592 2-{[(Tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid

Cat. No.: B13513592
M. Wt: 274.31 g/mol
InChI Key: MBIZSSCBPBRSDT-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance efficiency and sustainability . This method allows for better control over reaction conditions and reduces waste.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an amine.

    Substitution: The major products are substituted derivatives of the original compound.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid involves the cleavage of the Boc protecting group under acidic conditions. The Boc group is removed through a series of steps, including protonation, silylation, and decarboxylation . This process releases the free amine, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid is unique due to the presence of both the Boc protecting group and the morpholine ring. This combination provides enhanced stability and reactivity, making it a valuable compound in various synthetic applications.

Properties

Molecular Formula

C12H22N2O5

Molecular Weight

274.31 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-morpholin-4-ylpropanoic acid

InChI

InChI=1S/C12H22N2O5/c1-12(2,3)19-11(17)13-9(10(15)16)8-14-4-6-18-7-5-14/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)

InChI Key

MBIZSSCBPBRSDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CN1CCOCC1)C(=O)O

Origin of Product

United States

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